molecular formula C5H3ClN2O3 B12365598 2-chloro-3-nitro-3H-pyridin-6-one

2-chloro-3-nitro-3H-pyridin-6-one

Cat. No.: B12365598
M. Wt: 174.54 g/mol
InChI Key: AXUNXJXHUYRVAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitropyridin-2-ol typically involves the nitration and chlorination of pyridine . The process begins with the dissolution of pyridine in sulfuric acid, followed by the addition of nitric acid to initiate the nitration reaction. Subsequently, a chlorinating agent is introduced to achieve chlorination. The final product is obtained through crystallization and purification .

Industrial Production Methods

Industrial production methods for 6-chloro-5-nitropyridin-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-nitropyridin-2-ol is unique due to the specific positioning of the chlorine, nitro, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

2-chloro-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H

InChI Key

AXUNXJXHUYRVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C(C1[N+](=O)[O-])Cl

Origin of Product

United States

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